molecular formula C12H15FN2 B1621530 5-Fluoro-N,N-dimethyltryptamine CAS No. 22120-36-1

5-Fluoro-N,N-dimethyltryptamine

Cat. No. B1621530
CAS RN: 22120-36-1
M. Wt: 206.26 g/mol
InChI Key: BXYDWQABVPBLBU-UHFFFAOYSA-N
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Description

5-Fluoro-N,N-dimethyltryptamine (5-fluoro-DMT, 5F-DMT) is a tryptamine derivative related to compounds such as 5-bromo-DMT and 5-MeO-DMT . Fluorination of psychedelic tryptamines either reduces or has little effect on 5-HT 2A/C receptor affinity or intrinsic activity .


Synthesis Analysis

The synthesis of 5-Fluoro-N,N-dimethyltryptamine is related to the Fischer indole reaction for the preparation of N,N-dimethyltryptamines . More research is needed to fully understand the synthesis process.


Molecular Structure Analysis

The molecular formula of 5-Fluoro-N,N-dimethyltryptamine is C12H15FN2 . The average mass is 206.259 Da and the monoisotopic mass is 206.121933 Da .

Scientific Research Applications

Proteomic Changes in Human Cerebral Organoids

Research by Dakić et al. (2017) explored the effects of dimethyltryptamines, specifically 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), on human cerebral organoids using shotgun mass spectrometry. This study identified significant changes in protein expression related to anti-inflammatory actions and modulation of proteins associated with dendritic spine formation and long-term potentiation, indicating potential applications in studying neurodevelopment and neuroplasticity mechanisms (Dakić et al., 2017).

Pharmacology of Hallucinogenic Tryptamines

A study by Blair et al. (2000) investigated the effects of fluorination on hallucinogenic tryptamines, including 4-fluoro-N,N-dimethyltryptamine. This research highlighted the potential of specific tryptamines in modulating serotonin receptor subtypes, providing insights into the molecular recognition and activation mechanisms that could be relevant for developing novel therapeutic agents (Blair et al., 2000).

Tryptamine Hallucinogens Overview

A review by Araújo et al. (2015) provides a comprehensive overview of tryptamine hallucinogens, including their historical use, pharmacological properties, and emerging synthetic variants. This information is crucial for understanding the broader context of tryptamine research and its potential therapeutic applications (Araújo et al., 2015).

Serotonin Receptor Agonism

Research by Sard et al. (2005) found that specific psilocybin analogs, including 4-fluoro-N,N-dimethyltryptamine, show selective agonism at the h5-HT(2C) receptor. These findings suggest a new area for developing 5-HT(2C) agonists with potential applications in treating various psychiatric disorders (Sard et al., 2005).

Immune Response Modulation

A study by Szabo et al. (2014) demonstrated that N,N-dimethyltryptamine and its derivative 5-MeO-DMT modulate innate and adaptive inflammatory responses in human monocyte-derived dendritic cells. This research provides insight into the immunomodulatory potential of these compounds, which could be leveraged for treating autoimmune diseases and chronic inflammatory conditions (Szabo et al., 2014).

Future Directions

Research on 5-Fluoro-N,N-dimethyltryptamine is ongoing, with a focus on its potential therapeutic effects, particularly for conditions like depression, anxiety, and post-traumatic stress disorder . Further studies are needed to elaborate its presence and role in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT .

properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDWQABVPBLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376407
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N,N-dimethyltryptamine

CAS RN

22120-36-1
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22120-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-DMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P3LCN6RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ly - 2021 - search.proquest.com
Major depressive disorder (MDD) affects more than 264 million people worldwide. A wide range of antidepressants are available to treat the disease including, but are not limited to, …
Number of citations: 3 search.proquest.com

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